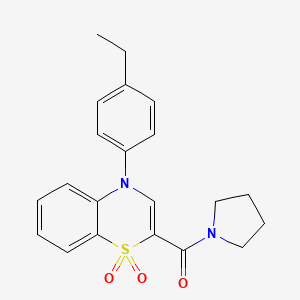

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFJDGQZCPOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles like amines and thiols.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of benzothiazine can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The benzothiazine framework has been associated with the inhibition of bacterial growth and the potential treatment of infections caused by resistant strains. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Smart Materials

The chromophoric properties of benzothiazines enable their use in smart materials. Recent studies have explored their application in:

- pH Sensing : The compound can be incorporated into sensors that change color in response to pH variations, providing real-time monitoring capabilities.

- Electrochromic Devices : These devices utilize the compound's ability to undergo reversible color changes under electrical stimulation, making them suitable for applications in smart windows and displays .

Bioimaging

Recent advancements have demonstrated the potential of benzothiazine derivatives in bioimaging applications. For instance, fluorescent nanoparticles derived from these compounds have shown promise in cellular imaging due to their high quantum yield and low cytotoxicity. Such properties are essential for tracking biological processes in real-time without damaging living cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazine derivatives highlighted their effectiveness against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the benzothiazine structure could enhance anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.3 |

| Compound B | A549 (Lung) | 3.8 |

| Compound C | HeLa (Cervical) | 4.5 |

This data underscores the therapeutic potential of benzothiazine derivatives in oncology .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of a related benzothiazine derivative against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against both pathogens, indicating strong antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 12 |

These findings highlight the relevance of benzothiazines in combating antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be compared with other similar compounds such as:

Benzenesulfonamides: These compounds share the sulfonamide group and have similar applications in medicinal chemistry.

Oxadiazoles: Compounds with the 1,2,4-oxadiazole ring are known for their diverse biological activities and are used in drug design.

Dimethoxybenzyl derivatives: These compounds are often used as protective groups in organic synthesis and have applications in materials science.

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical modifications and applications.

Biological Activity

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is . Its structure features a benzothiazine ring fused with a pyrrolidine ring and an ethylphenyl substituent.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. It may inhibit certain pathways involved in inflammation and cancer cell proliferation. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Binding to enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : Interacting with receptors involved in cell signaling.

Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. A study highlighted the anticancer activity of similar compounds against various cancer cell lines including leukemia, melanoma, and breast cancer. These compounds were evaluated for their cytotoxic effects, demonstrating promising results in inhibiting cancer cell growth .

Antimicrobial Properties

Benzothiazine derivatives are known for their antimicrobial activities. The interaction of these compounds with microbial cell membranes can disrupt cellular integrity, leading to cell death. Preliminary studies on related compounds have shown effectiveness against both bacterial and fungal strains.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazine derivatives has also been documented. These compounds may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a pivotal role in inflammation .

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Benzothiazine Ring : Cyclization reactions involving thioketones and amines.

- Pyrrolidine Integration : Using cycloaddition methods.

- Substitution Reactions : Introducing the ethylphenyl group through Friedel-Crafts alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.